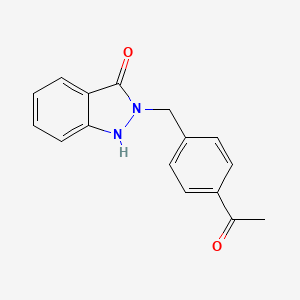

2-(4-Acetylbenzyl)-1H-indazol-3(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(4-Acetylbenzyl)-1H-indazol-3(2H)-one is an organic compound that belongs to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Acetylbenzyl)-1H-indazol-3(2H)-one typically involves the reaction of 4-acetylbenzyl chloride with 1H-indazole-3(2H)-one under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

2-(4-Acetylbenzyl)-1H-indazol-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The acetyl group can be oxidized to form carboxylic acids.

Reduction: The carbonyl group in the acetyl moiety can be reduced to form alcohols.

Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Electrophiles such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of 4-carboxybenzyl derivatives.

Reduction: Formation of 4-hydroxybenzyl derivatives.

Substitution: Formation of halogenated benzyl derivatives.

Scientific Research Applications

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Mechanism of Action

The mechanism of action of 2-(4-Acetylbenzyl)-1H-indazol-3(2H)-one is not fully understood, but it is believed to interact with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activities.

Comparison with Similar Compounds

Similar Compounds

- 2-(4-Methylbenzyl)-1H-indazol-3(2H)-one

- 2-(4-Chlorobenzyl)-1H-indazol-3(2H)-one

- 2-(4-Nitrobenzyl)-1H-indazol-3(2H)-one

Comparison

2-(4-Acetylbenzyl)-1H-indazol-3(2H)-one is unique due to the presence of the acetyl group, which can undergo various chemical transformations, making it a versatile intermediate in organic synthesis. Compared to its analogs, the acetyl group provides additional reactivity, allowing for the formation of a wider range of derivatives.

Biological Activity

2-(4-Acetylbenzyl)-1H-indazol-3(2H)-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and anti-inflammatory applications. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing insights from various studies.

Synthesis

The synthesis of this compound typically involves the condensation of 4-acetylbenzaldehyde with indazole derivatives. Various methods have been reported for the functionalization of indazole scaffolds, which can enhance biological activity. For instance, palladium-catalyzed reactions have been employed to achieve regioselective modifications at the indazole core .

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. The compound has been tested against several cancer cell lines, revealing significant antiproliferative effects.

- Cell Lines Tested :

- 4T1 (breast cancer)

- HepG2 (liver cancer)

- Mechanism of Action :

- Cytotoxicity : The compound demonstrated dose-dependent cytotoxicity in MTT assays, indicating its potential as an effective anticancer agent .

- Apoptosis Induction : Flow cytometry analysis showed that treatment with this compound increased apoptotic cell populations significantly. Specifically, the percentage of apoptotic cells rose from 3.7% to 53.2% with increasing concentrations of the compound .

- IC50 Values : The IC50 values for various cancer cell lines indicate a strong potency relative to standard treatments. For example, compounds similar to this compound have shown IC50 values ranging from 2.43 µM to 10.44 µM against HepG2 and other cell lines .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound also exhibits anti-inflammatory effects:

- Mechanism : It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in RAW264.7 cells, suggesting its potential utility in treating inflammatory diseases .

- Cytotoxicity Assessment : In vitro studies indicated that compounds with similar structures exhibit variable cytotoxicity depending on their substitutions, with some derivatives showing promising anti-inflammatory activity without significant toxicity .

Case Studies

A comprehensive review of related compounds indicates that structural variations significantly influence biological activity:

| Compound | Cancer Cell Line | IC50 (µM) | Apoptotic Effect |

|---|---|---|---|

| Compound A | HepG2 | 3.43 | Significant |

| Compound B | 4T1 | 2.79 | Moderate |

| This compound | HepG2 & 4T1 | Varies | High |

These findings underscore the importance of structure-activity relationships (SAR) in optimizing therapeutic efficacy.

Properties

CAS No. |

89438-62-0 |

|---|---|

Molecular Formula |

C16H14N2O2 |

Molecular Weight |

266.29 g/mol |

IUPAC Name |

2-[(4-acetylphenyl)methyl]-1H-indazol-3-one |

InChI |

InChI=1S/C16H14N2O2/c1-11(19)13-8-6-12(7-9-13)10-18-16(20)14-4-2-3-5-15(14)17-18/h2-9,17H,10H2,1H3 |

InChI Key |

BVJVQDMEVBCGIC-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.